2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzamide core, a pyridine ring, and a methylsulfonyl group. It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzoyl chloride with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-[methyl(methylsulfonyl)amino]benzoyl chloride.
Coupling with Pyridine Derivative: The benzoyl chloride intermediate is then reacted with N-(pyridin-3-ylmethyl)amine under basic conditions to form the final product.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: Its anti-inflammatory properties have been explored for the treatment of conditions such as arthritis and other inflammatory diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another COX-2 inhibitor with similar anti-inflammatory properties.
Valdecoxib: A selective COX-2 inhibitor used for pain and inflammation relief.
Rofecoxib: Known for its anti-inflammatory effects but withdrawn due to cardiovascular risks.
Uniqueness
2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(pyridin-3-ylmethyl)benzamide is unique due to its dual antimicrobial and anti-inflammatory activities. This dual functionality makes it a promising candidate for the development of new therapeutic agents with minimal side effects .
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[[4-[methyl(methylsulfonyl)amino]benzoyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H22N4O4S/c1-26(31(2,29)30)18-11-9-17(10-12-18)21(27)25-20-8-4-3-7-19(20)22(28)24-15-16-6-5-13-23-14-16/h3-14H,15H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
GAMFIPREYXTGCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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